molecular formula C9H12N2O2 B2943441 (2S,3R)-3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one CAS No. 1864003-56-4

(2S,3R)-3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one

Cat. No. B2943441
CAS RN: 1864003-56-4
M. Wt: 180.207
InChI Key: QGERVTRIQFDEMV-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is a cyclobutanone derivative that has been synthesized using various methods.

Scientific Research Applications

Medicinal Chemistry: Serine Protease Inhibitors

Cyclobutanones, including derivatives like (2S,3R)-3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one, have been utilized in medicinal chemistry as covalent but reversible serine protease inhibitors. The electrophilic ketone carbonyl group and the relief of angle strain upon hemiacetal formation with a nucleophilic serine in a serine protease’s active site make these compounds particularly useful .

Organic Synthesis: Cyclobutane Derivatives

Cyclobutane derivatives are applied in organic synthesis due to their unique chemical properties. The compound could potentially be used in similar synthetic applications, contributing to the development of new synthetic methodologies .

Ring-Opening Reactions: Oxime Derivatives

Cyclobutanone oximes and their derivatives play a crucial role in organic chemistry. They can undergo iminyl-radical-triggered C–C bond cleavage to produce stable radicals that can capture various molecules like SO2, CO, or O2. This property could be explored with the specified compound for innovative ring-opening reactions .

Drug Development: JAK1-Mediated Autoimmune Diseases

In drug development, cyclobutane structures have been incorporated into drugs to increase selectivity towards specific receptors. For instance, abrocitinib’s development involved replacing a piperidine structure with a 1,3-disubstituted cyclobutane structure to enhance selectivity for the JAK1 receptor. The compound may offer similar advantages in developing treatments for JAK1-mediated autoimmune diseases .

Total Synthesis: Cyclobutane-Containing Natural Products

Complex natural products with cyclobutane subunits exhibit potent biological activities. The compound could be investigated for its potential in the total synthesis of such natural products, which include terpenoids, alkaloids, and steroids .

MDPI - Cyclobutanone Inhibitors X-Mol - Application of Cyclobutane Derivatives RSC - Ring-Opening of Cyclobutanone Oximes Springer - Application of 1,3-Disubstituted Cyclobutane RSC - Total Synthesis of Cyclobutane-Containing Natural Products

properties

IUPAC Name

(2S,3R)-3-ethoxy-2-pyrazol-1-ylcyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-6-7(12)9(8)11-5-3-4-10-11/h3-5,8-9H,2,6H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGERVTRIQFDEMV-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=O)C1N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CC(=O)[C@H]1N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one

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